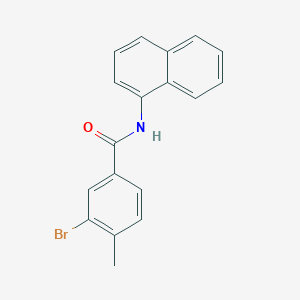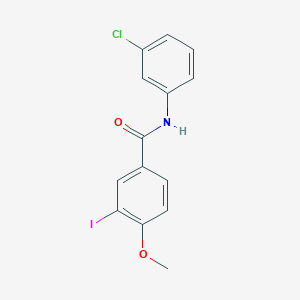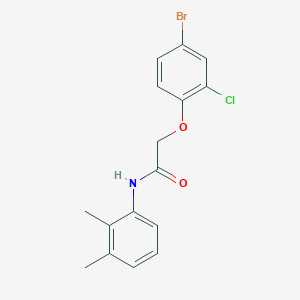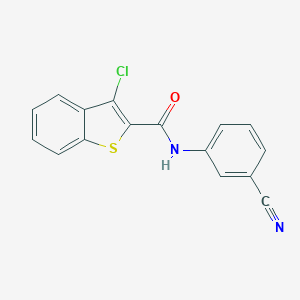
3-bromo-4-methyl-N-(1-naphthyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-methyl-N-(1-naphthyl)benzamide is an organic compound with the molecular formula C18H14BrNO. It is a derivative of benzamide, featuring a bromine atom at the 3-position, a methyl group at the 4-position, and a naphthyl group attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methyl-N-(1-naphthyl)benzamide typically involves the following steps:
Bromination: The starting material, 4-methylbenzoic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methyl-N-(1-naphthyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The naphthyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .
Scientific Research Applications
3-bromo-4-methyl-N-(1-naphthyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-tubercular and anti-cancer properties.
Material Science: The compound’s structural properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-bromo-4-methyl-N-(1-naphthyl)benzamide involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it may inhibit the activity of enzymes essential for the survival of Mycobacterium tuberculosis. The naphthyl group enhances its binding affinity to these targets, while the bromine atom and methyl group contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-methyl-N-(1-naphthyl)benzamide
- 4-methyl-N-(naphthalen-1-yl)benzamide
- 3-bromo-N-(naphthalen-1-yl)benzamide
Uniqueness
This compound is unique due to the specific combination of substituents on the benzamide core. The presence of both the bromine atom and the naphthyl group provides distinct electronic and steric properties, making it a versatile compound for various applications. Its uniqueness lies in its ability to undergo diverse chemical reactions and its potential as a multifunctional molecule in scientific research .
Properties
Molecular Formula |
C18H14BrNO |
|---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
3-bromo-4-methyl-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C18H14BrNO/c1-12-9-10-14(11-16(12)19)18(21)20-17-8-4-6-13-5-2-3-7-15(13)17/h2-11H,1H3,(H,20,21) |
InChI Key |
IBAXMNXPCPWFMB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenoxy)-N'-[(2-isopropyl-5-methylphenoxy)acetyl]propanohydrazide](/img/structure/B321835.png)
![N-(2,5-dimethylphenyl)-4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B321836.png)
![4-tert-butyl-N-{2-[(4-tert-butylbenzoyl)anilino]ethyl}-N-phenylbenzamide](/img/structure/B321838.png)
![2-(2-isopropyl-5-methylphenoxy)-N-(2-{[(2-isopropyl-5-methylphenoxy)acetyl]anilino}ethyl)-N-phenylacetamide](/img/structure/B321841.png)
![2-(2-isopropyl-5-methylphenoxy)-N-(2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B321842.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(3-chlorophenyl)acetamide](/img/structure/B321843.png)

![Methyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B321848.png)


![4,6-DIMETHYL-1-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B321852.png)
![1-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile](/img/structure/B321853.png)
![4,6-DIMETHYL-2-OXO-1-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B321855.png)
![Ethyl 4-{[({2-nitrobenzoyl}amino)carbothioyl]amino}benzoate](/img/structure/B321857.png)
